D-Xylose

Vue d'ensemble

Description

Le xylose est un sucre naturel que l'on trouve dans les plantes, en particulier dans les parties fibreuses telles que le bois, la paille et les enveloppes de maïs Le xylose est également classé comme un aldose, car il contient un groupe fonctionnel aldéhyde . Il est couramment utilisé comme édulcorant et est considéré comme une alternative au sucre traditionnel faible en calories .

Applications De Recherche Scientifique

Le xylose a une large gamme d'applications en recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l'industrie .

Mécanisme d'action

Le xylose est métabolisé en divers intermédiaires chimiques qui jouent des fonctions critiques dans l'homéostasie biologique du corps humain . Chez les organismes eucaryotes, le xylose est finalement catabolisé en xylulose-5-phosphate via la voie métabolique oxido-réductrice . Cet intermédiaire fonctionne dans la voie des pentoses phosphate, qui est essentielle à la production de nucléotides et d'acides aminés .

Mécanisme D'action

- D-Xyl primarily interacts with enzymes involved in xylose metabolism. One key enzyme is xylose reductase (XR) , which catalyzes the conversion of xylose to xylitol. XR plays a crucial role in the pentose metabolic pathway, allowing microorganisms to utilize xylose for growth and energy production .

- The isomerization process is facilitated by xylose isomerase , which converts D-Xyl to D-xylulose. This step enables the incorporation of xylose into cellular metabolism .

- Ribose-5-phosphate is essential for nucleotide biosynthesis, while NADPH serves as a reducing agent for various cellular processes .

- The elimination half-life of D-Xyl is approximately 3.47 hours , and its total body clearance is 2.88 L/kg/hour .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

D-Xylose plays a crucial role in biochemical reactions. It is initially converted into xylulose by different enzymes in various microorganisms . The enzymes, proteins, and other biomolecules that this compound interacts with include XylFII, a membrane-associated sensor protein, and LytS, a transmembrane histidine kinase for periplasmic this compound sensing .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, this compound can act as a signaling molecule to regulate lipid metabolism and affect multiple physiological characteristics in mycobacteria . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves signal perception at the membrane, which is the first step for this compound metabolism in bacteria . This compound directly interacts with XylFII and inhibits its DNA-binding ability, thus blocking XylFII-mediated repression . This interaction leads to the formation of an active XylFII-LytSN heterotetramer, which transmits the signal to activate the downstream target genes responsible for this compound uptake and metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in tree xylem water isotopes, this compound shows temporal dynamics with in situ monitoring and modeling . Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized through a two-step biochemical conversion process that involves the transformation of UDP-Glc into this compound . This conversion is catalyzed by UGD and UXS . The enzymes or cofactors that this compound interacts with include XylFII and LytS .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The transport of this compound is driven by a proton motive force rather than a direct energy drive or a phosphotransferase . The addition of this compound to energy-consuming E. coli cells can elicit an obvious change of alkaline pH .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le xylose peut être synthétisé par diverses méthodes, notamment la dégradation chimique, physique et enzymatique de l'hémicellulose . La dégradation chimique implique l'utilisation d'acides ou de bases pour décomposer l'hémicellulose en xylose. Les méthodes physiques comprennent l'utilisation de chaleur et de pression pour obtenir le même résultat. La dégradation enzymatique implique l'utilisation d'enzymes spécifiques pour hydrolyser l'hémicellulose en xylose .

Méthodes de production industrielle

La production industrielle de xylose implique généralement l'extraction de l'hémicellulose à partir de la biomasse végétale, suivie d'une hydrolyse pour libérer le xylose . Ce processus peut être optimisé en utilisant diverses méthodes de prétraitement pour augmenter le rendement en xylose. Le xylose extrait est ensuite purifié et concentré pour être utilisé dans diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

Le xylose subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la déshydratation .

Oxydation: Le xylose peut être oxydé pour former de l'acide xylonique en utilisant des agents oxydants tels que l'acide nitrique.

Réduction: Le xylose peut être réduit pour former du xylitol, un alcool de sucre, en utilisant des agents réducteurs tels que le borohydrure de sodium.

Déshydratation: Le xylose peut être déshydraté pour former du furfural, un intermédiaire chimique précieux, en utilisant des catalyseurs acides.

Réactifs et conditions courants

Oxydation: L'acide nitrique est couramment utilisé comme agent oxydant.

Réduction: Le borohydrure de sodium est un agent réducteur courant.

Déshydratation: Les catalyseurs acides tels que l'acide sulfurique sont utilisés pour les réactions de déshydratation.

Principaux produits

Acide xylonique: Formé à partir de l'oxydation du xylose.

Xylitol: Formé à partir de la réduction du xylose.

Comparaison Avec Des Composés Similaires

Le xylose est similaire à d'autres sucres pentoses tels que l'arabinose, le ribose et le lyxose . Le xylose est unique en raison de sa présence répandue dans la biomasse végétale et de son rôle en tant que composant clé de l'hémicellulose .

Arabinose: Un autre sucre pentose présent dans les parois cellulaires végétales.

Ribose: Un sucre pentose qui est un composant de l'acide ribonucléique (ARN).

Lyxose: Un sucre pentose moins courant que l'on trouve dans certaines bactéries.

Les propriétés uniques du xylose et sa large disponibilité en font un composé précieux pour diverses applications en recherche et dans l'industrie.

Activité Biologique

D-Xylose, a five-carbon sugar and a pentose, plays a significant role in various biological processes and has attracted attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications in health and disease.

Structure and Metabolism

This compound is a monosaccharide that can be metabolized by various organisms. In humans, it is primarily absorbed in the intestines and is utilized in the synthesis of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix. GAGs include heparan sulfate, chondroitin sulfate, and hyaluronic acid, which are crucial for cell signaling and structural integrity .

Metabolic Pathways:

- This compound Isomerization: this compound can be converted into D-xylulose by this compound isomerase (XI), an enzyme that is challenging to express in yeast but critical for efficient metabolism .

- Glycosaminoglycan Synthesis: this compound acts as a precursor for the synthesis of GAGs, influencing their production significantly. The presence of this compound stimulates the synthesis of proteoglycans in fibroblasts and keratinocytes, enhancing tissue repair processes .

Biological Activities

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Anti-inflammatory Effects: Studies have shown that this compound can reduce inflammation in lung tissues by promoting the synthesis of heparan sulfate, which plays a protective role against lung injury .

- Antiviral Properties: Research indicates that this compound may possess antiviral activity, particularly in respiratory infections, suggesting it could be beneficial in managing viral diseases .

- Antiglycemic Effects: this compound has been noted for its ability to lower blood glucose levels, making it a candidate for managing diabetes and metabolic syndrome .

Case Study 1: this compound in Lung Disease

A study highlighted that patients with severe lung diseases exhibited altered levels of this compound. The administration of this compound was associated with improved outcomes due to its role in enhancing GAG synthesis, which is crucial for lung function and repair mechanisms .

Case Study 2: Metabolic Engineering

In metabolic engineering applications, researchers have successfully expressed heterologous this compound isomerase from gut bacteria in Saccharomyces cerevisiae. This modification allowed yeast strains to efficiently utilize this compound as a carbon source, demonstrating its potential in biofuel production .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Stimulates GAG synthesis | Treatment for lung diseases |

| Antiviral | Inhibits viral replication | Respiratory infection management |

| Antiglycemic | Lowers blood glucose levels | Diabetes management |

| Metabolic Engineering | Enhances fermentation processes | Biofuel production |

Propriétés

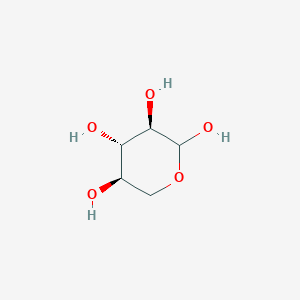

IUPAC Name |

(3R,4S,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-IOVATXLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |

| Record name | Xylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

555.0 mg/mL | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10257-31-5, 50855-32-8, 58-86-6 | |

| Record name | Xylopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90.5 °C | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.